1H-1,2,3-Triazole-4-thiol

Description

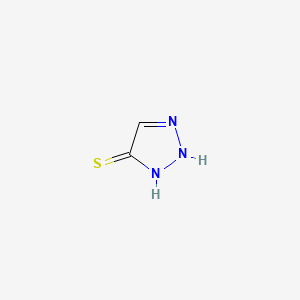

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydrotriazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCOQBODWBFTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214654 | |

| Record name | 1H-1,2,3-Triazole-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6440-06-8 | |

| Record name | 1H-1,2,3-Triazole-5-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6440-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-4-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006440068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazole-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Context and Significance Within Heterocyclic Chemistry

1H-1,2,3-Triazole-4-thiol belongs to the class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. Specifically, it is a derivative of 1,2,3-triazole, a five-membered ring with three nitrogen atoms and two carbon atoms. tandfonline.comtandfonline.com The presence of the thiol group (-SH) at the 4-position of the triazole ring imparts unique chemical properties and reactivity to the molecule.

Heterocyclic compounds are of immense importance in chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, agrochemicals, and materials. tandfonline.comnih.gov The 1,2,3-triazole ring system, in particular, is a prominent scaffold in medicinal chemistry due to its stability and ability to participate in various non-covalent interactions, such as hydrogen bonding. researchgate.net The introduction of a thiol group adds a valuable functional handle for further chemical modifications and introduces the potential for new biological activities and material properties. This compound and its derivatives are studied for their theoretical interest and their utility in synthesis. thieme-connect.de

Evolution of Research Focus on 1,2,3 Triazole Scaffolds

The research interest in 1,2,3-triazole scaffolds has significantly evolved over the decades. Initially, the synthesis of these compounds was often challenging. However, the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible. bohrium.comrsc.org This breakthrough led to a surge in research exploring the applications of 1,2,3-triazoles in various fields.

The focus of research has expanded from fundamental synthesis to the exploration of their diverse biological activities. tandfonline.com Numerous studies have demonstrated that compounds containing the 1,2,3-triazole scaffold exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. tandfonline.comtandfonline.comnih.gov This has led to the development of many 1,2,3-triazole-containing molecules that have been proposed, synthesized, and tested for various therapeutic applications. nih.gov More recent research has also delved into developing new catalytic and environmentally friendly methods for synthesizing these valuable compounds. bohrium.com

Role As a Privileged Chemical Building Block in Modern Synthesis and Applications

Classical Synthetic Pathways

Classical methods for synthesizing the 1,2,3-triazole core have been foundational, with many modern techniques evolving from these initial discoveries.

Huisgen 1,3-Dipolar Cycloaddition Reactions of Azides and Alkynes

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of triazole synthesis, involving the reaction of an azide (B81097) with an alkyne. wikipedia.orgorganic-chemistry.org This reaction forms the five-membered triazole ring and is a prime example of a click reaction, a class of reactions known for their reliability and specificity. wikipedia.orgchemeurope.com

The original Huisgen cycloaddition, typically conducted under thermal conditions, is a concerted pericyclic reaction. organic-chemistry.org When using asymmetric alkynes, this thermal process is generally not regioselective and results in a mixture of both 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgchemeurope.comresearchgate.net For instance, the reaction of an azide with an alkyne at elevated temperatures can produce both the 1,4-adduct and the 1,5-adduct, often requiring subsequent separation of the isomers. wikipedia.org While azides are stable and have a low propensity for side reactions, the lack of regiocontrol and often harsh reaction conditions are significant drawbacks of the purely thermal approach. wikipedia.org

The challenge of regioselectivity in the classical Huisgen cycloaddition has been largely overcome through the development of metal-catalyzed variants. These reactions are technically stepwise and not concerted cycloadditions, but they provide excellent control over the product's isomeric form. organic-chemistry.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , pioneered by Sharpless and Meldal, is the foremost method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles . wikipedia.orgmdpi.comacs.org This reaction is highly efficient, proceeds under mild conditions (often at room temperature and in aqueous media), and exclusively yields the 1,4-isomer. acs.org The catalytic cycle involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. chemeurope.com

Conversely, the synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved with high regioselectivity using Ruthenium(II) catalysts (RuAAC) . acs.orgmdpi.com This method complements the CuAAC reaction, providing access to the alternative regioisomer. mdpi.com Other catalytic systems have also been developed to control regioselectivity. For example, iron(III) chloride (FeCl₃) has been employed as an inexpensive and non-toxic catalyst for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.com

The table below summarizes the regioselective outcomes of different catalytic systems.

| Catalyst System | Regioisomeric Product | Key Features |

| Copper(I) (CuAAC) | 1,4-disubstituted | High yield, mild conditions, cornerstone of "click chemistry". wikipedia.orgmdpi.com |

| Ruthenium(II) (RuAAC) | 1,5-disubstituted | Provides complementary regioselectivity to CuAAC. acs.orgmdpi.com |

| Iron(III) (FeCl₃) | 1,5-disubstituted | Inexpensive and non-toxic alternative for 1,5-isomers. mdpi.com |

| Silver(I) (Ag) | 1,4-disubstituted | A copper-free click chemistry approach. rsc.org |

Dimroth Rearrangements and Related Cyclization Pathways

The Dimroth rearrangement is a significant transformation in triazole chemistry, characterized by the switching of endocyclic and exocyclic heteroatoms. wikipedia.orgrsc.org Discovered by Otto Dimroth in 1909, this rearrangement typically occurs in certain 1,2,3-triazoles under heating, where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org The process proceeds through a ring-opening to a diazo intermediate, allowing for bond rotation and subsequent ring-closure to form the rearranged product. wikipedia.org

This rearrangement provides a pathway to novel heterocyclic structures that might be otherwise difficult to access. For example, it has been used as a strategic tool in the synthesis of diverse nitrogen-rich energetic compounds starting from a 4-amino-5-nitro-1,2,3-triazole precursor. rsc.org In another relevant application, heating 1,4-disubstituted thiosemicarbazides with trimethyl orthoformate can lead to 1,4-disubstituted 3-sulfanyl-1,2,4-triazolium salts, which are structurally related to the target thiol compounds and can undergo reversible interconversions depending on the acidity of the medium. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants. researchgate.net These one-pot procedures are valued for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity. researchgate.netmdpi.com

Several MCRs have been developed for the synthesis of 1,2,3-triazole derivatives. A common example is the one-pot reaction of an alkyl or aryl halide, sodium azide, and a terminal alkyne, catalyzed by a copper source, to produce 1,4-disubstituted 1,2,3-triazoles. mdpi.com This approach avoids the need to isolate the potentially hazardous organic azide intermediate.

Of particular relevance is the green synthesis of β-thiol-1,4-disubstituted-1,2,3-triazoles via an MCR. This reaction uses various thiiranes (as the thiol source), terminal alkynes, and sodium azide, catalyzed by a magnetically recoverable Fe₃O₄@SiO₂-PMA-Cu nanocomposite in an aqueous medium. researchgate.net Metal-free MCRs have also been reported, such as the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.org

The following table highlights examples of multicomponent reactions for triazole synthesis.

| Reactants | Catalyst/Conditions | Product |

| Alkyl Halide, Sodium Azide, Terminal Alkyne | Cu(OAc)₂·H₂O | 1,4-disubstituted 1,2,3-triazole. mdpi.com |

| Thiirane, Terminal Alkyne, Sodium Azide | Fe₃O₄@SiO₂-PMA-Cu Nanocomposite | β-thiol-1,4-disubstituted-1,2,3-triazole. researchgate.net |

| Phosphonium Salt, Aldehyde, Sodium Azide | Metal-free, Organocatalyzed | 4,5-disubstituted 1H-1,2,3-triazole. organic-chemistry.org |

Catalytic Synthetic Routes

Catalysis is central to the modern synthesis of 1,2,3-triazoles, enabling high efficiency, regioselectivity, and milder reaction conditions. bohrium.com While the copper- and ruthenium-catalyzed azide-alkyne cycloadditions are the most prominent examples, a broader range of catalytic systems has been explored to expand the synthetic toolkit.

These catalytic routes can be broadly categorized into homogeneous and heterogeneous systems. Homogeneous catalysts, such as soluble copper and ruthenium complexes, offer high activity and selectivity. researchgate.net Heterogeneous catalysts, like copper supported on charcoal (Cu/C) or other solid supports, provide significant advantages in terms of catalyst recovery and reuse, which is crucial for sustainable and industrial-scale processes. researchgate.netrsc.org A robust protocol for synthesizing 1,4-disubstituted 1H-1,2,3-triazoles has been established using a copper-on-charcoal heterogeneous catalyst under continuous flow conditions. rsc.org

Beyond copper and ruthenium, other transition metals have been successfully employed.

Silver(I) and Zinc(II) have been developed as catalysts for copper-free click reactions, yielding 1,4-disubstituted triazoles. mdpi.comrsc.orgrsc.org

Rhodium(II) catalysts have been used in reactions of triazoles that proceed via a Dimroth rearrangement, showcasing catalytic applications beyond cycloaddition. acs.org

Palladium(0) catalysis has been used to form 1H-1,2,3-triazoles from the reaction of an azide with an alkenyl halide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent and widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govunits.itnih.gov This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. nih.govunits.itresearchgate.net The result is a highly regioselective and efficient formation of the triazole ring, typically with excellent yields and under mild reaction conditions. nih.govnih.govnih.gov The general pathway often involves the initial synthesis of a 1,2,3-triazole scaffold which can then be further functionalized to introduce the thiol group. evitachem.comyu.edu.jo

Homogeneous Catalysis

In homogeneous CuAAC, the copper catalyst is soluble in the reaction medium. frontiersin.org A common and effective catalytic system involves the in situ reduction of copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. mdpi.commdpi.com This generates the active Cu(I) species necessary for the catalytic cycle. mdpi.com The reaction is robust and can be performed in various solvents, including water, which aligns with green chemistry principles. units.it For instance, the synthesis of 1-benzyl-1H-1,2,3-triazole-4-thiol can be conceptualized through the initial CuAAC reaction to form the triazole ring, followed by subsequent chemical modifications. evitachem.com

The use of ligands can further enhance the efficiency and stability of the homogeneous copper catalyst. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a well-known ligand that stabilizes the Cu(I) oxidation state and prevents catalyst disproportionation, leading to improved reaction outcomes. researchgate.net

| Catalyst System | Reducing Agent | Solvent | Key Features |

| CuSO₄·5H₂O | Sodium Ascorbate | Water/Organic Solvents | In situ generation of Cu(I), mild conditions, high yields. mdpi.commdpi.com |

| CuI | - | Acetonitrile | Used with ligands like TBTA for enhanced stability. researchgate.net |

Heterogeneous Catalysis

To address challenges associated with catalyst separation and product contamination in homogeneous systems, heterogeneous copper catalysts have been developed. nih.govfrontiersin.org These catalysts are insoluble in the reaction medium, allowing for easy recovery and reuse. frontiersin.orgnih.gov

Copper Nanoparticles (CuNPs): Copper nanoparticles, due to their high surface-area-to-volume ratio, exhibit excellent catalytic activity. nih.govresearchgate.net They can be supported on various materials to enhance their stability and recyclability. For example, CuNPs supported on carbon (CuNPs/C) have been shown to be highly effective for the synthesis of 1,4-disubstituted 1,2,3-triazoles in water. frontiersin.orgnih.govresearchgate.net These catalysts can often be reused multiple times without a significant loss in activity. frontiersin.orgresearchgate.net Another approach involves supporting copper nanoparticles on nanocellulose, which also provides a highly efficient and recyclable heterogeneous catalyst for CuAAC reactions in green solvents like glycerol. researchgate.net

Copper on Carbon (Cu/C): This catalyst is prepared by impregnating a carbon support with a copper salt followed by reduction. frontiersin.orgrsc.org Copper on charcoal has been successfully used in continuous flow synthesis of 1,2,3-triazoles, demonstrating its robustness and versatility. rsc.org These catalysts can promote the reaction in water at room temperature, making the process environmentally friendly. frontiersin.org

Cu@KCC-1-NH-CS2 Nanoreactors: These novel nanoreactors represent a sophisticated approach to heterogeneous catalysis. consensus.app The copper is encapsulated within a functionalized silica (B1680970) support, providing a highly active and reusable catalytic system for the synthesis of 1,4-disubstituted 1,2,3-triazoles in water. consensus.appresearchgate.net This system boasts high catalytic performance, short reaction times, and excellent reusability. consensus.app A schematic representation of the synthesis using this nanoreactor highlights its engineered design for efficient catalysis. researchgate.net

| Heterogeneous Catalyst | Support Material | Key Advantages |

| Copper Nanoparticles (CuNPs) | Carbon, Nanocellulose | High catalytic activity, recyclability, can be used in green solvents. frontiersin.orgnih.govresearchgate.net |

| Copper on Carbon (Cu/C) | Activated Carbon | Robust, suitable for continuous flow, environmentally friendly. frontiersin.orgrsc.org |

| Cu@KCC-1-NH-CS2 Nanoreactors | Functionalized Silica | High performance, short reaction times, excellent reusability. consensus.appresearchgate.net |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.govacs.orgresearchgate.net This is a significant advantage as it allows for the synthesis of a different constitutional isomer that is not accessible through the copper-catalyzed route. researchgate.netcore.ac.uk The reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD)). nih.gov

A key feature of RuAAC is its ability to tolerate both terminal and internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. nih.govacs.org The proposed mechanism involves the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate, followed by reductive elimination to form the triazole product. nih.gov

| Catalyst | Reactant Scope | Product |

| [Cp*RuCl] complexes | Terminal and Internal Alkynes | 1,5-Disubstituted and 1,4,5-Trisubstituted 1,2,3-triazoles. nih.govacs.org |

Palladium-Catalyzed Transformations

Palladium catalysis offers alternative pathways for the synthesis of 1,2,3-triazoles. One notable method involves a one-pot synthesis of 4-aryl-1H-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide. organic-chemistry.org This reaction proceeds in the presence of a palladium catalyst, such as Pd₂(dba)₃ with a Xantphos ligand. organic-chemistry.org The process involves a debrominative decarboxylation to form a vinyl bromide intermediate, which then undergoes cycloaddition with hydrazoic acid (formed in situ) to yield the triazole. organic-chemistry.org

Furthermore, palladium catalysis can be employed for the N-arylation of the 1,2,3-triazole ring itself, allowing for the synthesis of N²-aryl-1,2,3-triazoles with high selectivity. nih.gov This demonstrates the versatility of palladium in functionalizing the pre-formed triazole core.

Organocatalytic Methods

In recent years, organocatalysis has emerged as a powerful, metal-free approach for the synthesis of 1,2,3-triazoles. researchgate.netrsc.org These methods align with green chemistry principles by avoiding the use of potentially toxic and expensive metal catalysts. researchgate.net

One common strategy involves the use of an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to catalyze the [3+2] cycloaddition. nih.gov For instance, DBU can catalyze the reaction between β-ketoesters and aryl azides to produce highly functionalized 1,2,3-triazoles. nih.gov Enolate-mediated organocatalytic [3+2] cycloadditions have been developed for the synthesis of various 1,4,5-trisubstituted and 1,4-disubstituted-1,2,3-triazoles. acs.org These reactions often proceed with high yields and regioselectivity. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. nih.govsbmu.ac.ir Key aspects include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent in CuAAC reactions is a prime example of a green synthetic approach. frontiersin.orgconsensus.app Water is non-toxic, non-flammable, and readily available. The development of heterogeneous catalysts, such as copper nanoparticles on carbon or nanocellulose, further enhances the green credentials of the synthesis by allowing for catalyst recycling and minimizing metal contamination in the final product. frontiersin.orgnih.govresearchgate.net

The use of alternative energy sources, such as ultrasound, can also contribute to greener synthetic protocols by accelerating reaction rates and improving yields. nih.gov Organocatalytic methods are inherently green as they eliminate the need for metal catalysts altogether. researchgate.net The development of solvent-free reaction conditions is another area of focus in greening the synthesis of triazole derivatives. researchgate.net

| Green Chemistry Approach | Example | Benefit |

| Use of Green Solvents | Water, Glycerol | Reduced environmental impact, increased safety. frontiersin.orgresearchgate.netconsensus.app |

| Recyclable Catalysts | Heterogeneous Cu catalysts (e.g., CuNPs/C) | Minimized waste, reduced cost. frontiersin.orgnih.gov |

| Metal-Free Catalysis | Organocatalysis (e.g., DBU) | Avoids use of toxic and expensive metals. researchgate.netnih.gov |

| Alternative Energy Sources | Ultrasound | Increased reaction rates, improved efficiency. nih.gov |

Solvent-Free and Aqueous Medium Reaction Systems

The development of solvent-free and aqueous medium reaction systems for the synthesis of triazole derivatives aligns with the principles of green chemistry by minimizing the use of hazardous organic solvents.

In one approach, the synthesis of thiazolo[3,2-b] nih.govnih.govuzhnu.edu.uatriazoles was achieved through a visible-light-mediated, catalyst-free reaction in aqueous conditions. ucm.es This method involved the reaction of 3-mercapto nih.govnih.govuzhnu.edu.uatriazoles with α-bromodiketones, which were generated in situ. ucm.es The use of water as a solvent and visible light as an energy source makes this a particularly green and efficient protocol. ucm.es A solvent-free protocol was also explored for the synthesis of 7-aroyl-6-methyl- nih.govnih.govuzhnu.edu.uatriazolo[3,4-b] nih.govuzhnu.edu.uarsc.orgthiadiazines, although it required a catalyst (PTSA) and resulted in comparatively lower yields. researchgate.net

Another notable example is a visible-light-promoted, photocatalyst-free three-component reaction for synthesizing 4-functionalized 1,5-disubstituted 1,2,3-triazoles in an aqueous medium at room temperature. rsc.org This method proceeds without the need for transition-metal catalysts, ligands, or photocatalysts, offering high regioselectivity and good functional group tolerance. rsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been successfully employed in aqueous systems, such as the synthesis of 1,4-disubstituted triazoles from azides and phenylacetylene (B144264) in an ethanol/water mixture. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrjptonline.org This technique has been extensively applied to the synthesis of 1,2,3-triazole-4-thiol derivatives.

For instance, the synthesis of various 1,2,4-triazole (B32235) derivatives has been achieved with significantly improved yields (64-84%) and drastically reduced reaction times (5-10 minutes) under microwave irradiation. rjptonline.org Similarly, the synthesis of bis-1,2,4-triazole derivatives saw reaction times decrease from hours to minutes with enhanced yields. rjpbcs.com In another study, a microwave-assisted protocol for the synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives resulted in the formation of the desired products in just 5 minutes with a 96% yield. nih.gov

The efficiency of microwave assistance is further highlighted in the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives, where the reaction was completed in 33–90 seconds with an 82% yield, a significant improvement over conventional methods. nih.gov Microwave irradiation has also been successfully used in the one-pot, three-component synthesis of triheterocycles containing indole (B1671886)–benzimidazole-based 1,2,3-triazole hybrids. researchgate.net

| Derivative | Conventional Method Time | Microwave Method Time | Conventional Method Yield | Microwave Method Yield | Reference |

| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives | Not specified | 5 minutes | Not specified | 96% | nih.gov |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes | Not specified | 96% | nih.gov |

| 1,2,4-Triazole derivatives | Not specified | 5-10 minutes | Not specified | 64-84% | rjptonline.org |

| Bis-1,2,4-triazole derivatives | 6-8 hours | 2-5 minutes | Not specified | Enhanced | rjpbcs.com |

| 4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | 6 hours | 10 minutes | Not specified | Improved | scielo.org.za |

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields. This method has been effectively utilized in the synthesis of 1,2,3-triazole-4-thiol and its derivatives.

Ultrasound-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles tethered to a benzothiazole (B30560) nucleus demonstrated higher yields compared to conventional methods. nih.gov The Huisgen copper(I)-catalyzed 1,3-dipolar cycloaddition was carried out at room temperature under ultrasound, proving to be more favorable than heating. nih.gov Similarly, the synthesis of 1,2,3-triazoles derived from olanzapine (B1677200) via an ultrasound-assisted CuAAC method has been reported. itmedicalteam.pl

In another study, the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with various carbonyl compounds proceeded smoothly under ultrasonic irradiation in acidified methanol (B129727) at ambient conditions. researchgate.net This sonochemical method resulted in high yields (89%–99%) in a very short time (0.25–5 minutes) compared to the conventional method (68%–94% in 2–35 minutes). researchgate.net

| Derivative | Conventional Method Time | Ultrasound Method Time | Conventional Method Yield | Ultrasound Method Yield | Reference |

| 1,4-Disubstituted 1,2,3-triazoles with benzothiazole | Not specified | Not specified | Lower | Higher | nih.gov |

| Heterocycles from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol | 2-35 minutes | 0.25-5 minutes | 68-94% | 89-99% | researchgate.net |

Visible-Light Promoted Reactions

Visible-light-promoted synthesis is a rapidly growing area in organic chemistry, offering a green and sustainable alternative to traditional methods. This approach has been successfully applied to the synthesis of triazole derivatives.

A notable example is the development of a visible-light-promoted, photocatalyst-free, three-component reaction to synthesize 4-functionalized 1,5-disubstituted 1,2,3-triazoles. rsc.org This reaction proceeds in an aqueous medium at room temperature without the need for transition-metal catalysts or ligands. rsc.org

Furthermore, a visible-light-mediated, catalyst-free protocol has been established for the regioselective synthesis of thiazolo[3,2-b] nih.govnih.govuzhnu.edu.uatriazoles in an aqueous medium. ucm.es This method involves the reaction of 3-mercapto nih.govnih.govuzhnu.edu.uatriazoles with in situ generated α-bromodiketones and has been shown to be efficient for a variety of substrates. ucm.esresearchgate.net Another green, visible-light-promoted, one-pot approach has been developed for the synthesis of 6-(substituted/unsubstituted benzylthio)-3-phenyl- nih.govnih.govuzhnu.edu.uatriazolo[3,4-b] nih.govuzhnu.edu.uarsc.orgthiadiazoles with excellent yields. niscpr.res.in

Post-Synthetic Functionalization and Derivatization

Post-synthetic modification of the this compound core is a crucial strategy for generating a wide range of derivatives with diverse properties. Key functionalization approaches include modifications at the nitrogen and sulfur atoms.

N-Functionalization

N-functionalization of the triazole ring is a common strategy to introduce various substituents, thereby modulating the molecule's properties. Metal-free synthesis methods for N-functionalized 1,2,3-triazoles have been a focus of recent research, with developments in oxidative and eliminative azide-dipolarophile cycloaddition reactions, diazo transfer reactions, and N-tosylhydrazone-mediated syntheses. researchgate.netrsc.org These methods provide access to a wide structural variation of N-functionalized triazoles. rsc.org

S-Alkylation and S-Derivatization

The thiol group in this compound is a versatile handle for derivatization through S-alkylation. This reaction typically involves the use of various alkylating agents in the presence of a base.

The S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol has been performed using a halogenated acetal (B89532) and cesium carbonate, followed by deprotection to yield the corresponding aldehyde. mdpi.com In another example, 1H-1,2,4-triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives. scientificlabs.co.ukresearchgate.net The reaction of 5,5'-(butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) with 2-chloro-N-arylacetamides under phase transfer catalysis conditions also leads to S-alkylated products in excellent yields. ekb.eg

Deprotection Strategies (e.g., Benzyl (B1604629) Protective Groups)

The benzyl group is a frequently employed protecting group for the thiol moiety in the synthesis of triazole-4-thiols due to its relative stability under various reaction conditions and the availability of reliable methods for its removal. The cleavage of the S-benzyl bond is a critical step to liberate the free thiol.

Reductive cleavage is a common and effective strategy. Classical methods involve the use of dissolving metals, such as metallic sodium in liquid ammonia. google.com However, this method can be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule. google.com More recent and milder methods have been developed. For instance, the reductive removal of S-benzyl groups to form 1H-1,2,3-triazole-4,5-dithiols has been successfully achieved using in situ-generated sodium naphthalide. mdpi.comrsc.org This approach is considered superior for isolating the free dithiols. rsc.org Other reductive conditions that can be applied to benzyl thioethers include the use of dibutylmagnesium (B73119) with a catalytic amount of titanocene (B72419) dichloride, which offers a mild deprotection pathway. researchgate.net

Table 1: Deprotection Methods for S-Benzyl Groups in Thiol Synthesis

| Method | Reagents and Conditions | Applicability/Notes | Reference |

|---|---|---|---|

| Dissolving Metal Reduction | Metallic Sodium in liquid ammonia | Classical, widely used method; can be harsh and affect other functional groups. | google.com |

| Reductive Cleavage | Sodium naphthalide (in situ generated) | A milder alternative; found to be superior in isolating 1H-1,2,3-triazole-4,5-dithiols. | mdpi.comrsc.orgresearchgate.net |

| Acid-Catalyzed Cleavage | Refluxing trifluoroacetic acid or anhydrous hydrogen fluoride (B91410) | Effective but requires strong acidic conditions which may not be compatible with all substrates. | google.com |

| Catalytic Reductive Cleavage | Dibutylmagnesium with catalytic titanocene dichloride | A highly effective and mild method applicable to both aromatic and aliphatic benzyl thioethers. | researchgate.net |

Introduction of Specific Chemical Moieties (e.g., Sulfur-based side chains, Carboxylic Esters)

The this compound scaffold allows for the introduction of various chemical moieties to modulate its properties. Key modifications include the installation of additional sulfur-based side chains and carboxylic esters.

Sulfur-based Side Chains

A notable strategy for synthesizing fully substituted 1,2,3-triazoles with a sulfur-based side chain involves the cyclization of β-thiolated enaminones with tosyl azide. beilstein-journals.org This method is environmentally friendly, using water as a solvent and a weak base like TMEDA. beilstein-journals.org The reaction tolerates a wide range of substituents on the enaminone, including both electron-donating and electron-withdrawing groups on an aryl ring, as well as various alkyl groups. beilstein-journals.org This versatility allows for the synthesis of a diverse library of 5-thiolated 1,2,3-triazoles in good to high yields. beilstein-journals.org

Table 2: Synthesis of 5-Thiolated 1,2,3-Triazoles via Cyclization

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| β-thiolated arylenaminones | Tosyl azide | TMEDA, H₂O | 1,4,5-trisubstituted 5-thiolated 1,2,3-triazoles | Good to high | beilstein-journals.org |

| Et-, Pr-, iBu-substituted thiolated enaminones | Tosyl azide | TMEDA, H₂O | 1,4,5-trisubstituted 5-thiolated 1,2,3-triazoles | Moderate | beilstein-journals.org |

Carboxylic Esters

Carboxylic ester functionalities can be incorporated into the 1,2,3-triazole structure through several synthetic routes. One powerful method is a one-pot, multicomponent reaction using readily available primary amines, 1,3-dicarbonyl compounds, and tosyl azide. beilstein-journals.org This cycloaddition process, typically conducted in dichloromethane (B109758) with acetic acid as an additive, yields 1,4,5-trisubstituted 1,2,3-triazoles that contain a carboxylic ester group at the 5-position of the triazole ring. beilstein-journals.org

Alternatively, the thiol group of this compound can be directly acylated to form a thiol ester. This transformation can be efficiently achieved by reacting the triazole-thiol with a carboxylic acid in the presence of a coupling reagent. semanticscholar.org For example, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has been demonstrated as an effective S-acylating agent, facilitating the formation of diverse thiol esters in high yields at room temperature. semanticscholar.org

Table 3: Synthesis of 1,2,3-Triazole Derivatives with Carboxylic Ester Moieties

| Method | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Multicomponent Cycloaddition | Primary amines, 1,3-dicarbonyl compounds, tosyl azide | DCM, HOAc, 90 °C | 1,4,5-trisubstituted 1,2,3-triazole-5-carboxylic esters | beilstein-journals.org |

| S-Acylation | This compound, Carboxylic acid | TBTU, DIPEA, EtOAc, 25 °C | S-acyl-1H-1,2,3-triazole-4-thiol (Thiol Ester) | semanticscholar.org |

Tautomerism (e.g., Thiol-Thione Tautomerism) and its Influence on Reactivity

A pivotal characteristic of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. This phenomenon significantly dictates its chemical reactivity, influencing the course and outcome of its reactions.

The thiol-thione tautomerism involves the migration of a proton between the sulfur atom and a nitrogen atom of the triazole ring. While multiple tautomeric forms are theoretically possible, the thione form is generally considered to be the more stable tautomer in both solution and the solid state for related 1,2,4-triazole-3-thiones. researchgate.netncl.res.in However, the thiol form, though less stable, is often the reactive species in certain reactions, such as alkylations. ncl.res.in

The position of the equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the triazole ring. For instance, in related 1,2,4-triazole systems, theoretical and experimental studies have shown that the thione form is generally more stable in neutral media. researchgate.net The presence of different tautomers provides multiple reaction pathways, allowing the molecule to act as either a nucleophile through the sulfur atom of the thiol form or through the nitrogen or sulfur atoms of the thione form.

Deprotonation Reactions and the Formation of Anionic Species

The acidic nature of the N-H proton on the triazole ring and the S-H proton in the thiol tautomer allows for deprotonation to form anionic species. The pKa value for the deprotonation of the related 1,2,4-triazole is 10.26. wikipedia.org Upon deprotonation, a resonance-stabilized anion is formed, where the negative charge is delocalized over the triazole ring and the sulfur atom.

This deprotonation is a key step in many of its reactions, particularly in its role as a nucleophile or as a ligand in coordination chemistry. The formation of the anionic species enhances its nucleophilicity, making it a potent reagent for reactions with electrophiles. For instance, in the presence of a base, it can readily react with alkyl halides or other electrophilic reagents. Furthermore, the deprotonated form acts as a versatile ligand, capable of coordinating to metal ions through either the nitrogen or sulfur atoms, leading to the formation of a wide array of coordination polymers and complexes. acs.orgresearchgate.net The coordination mode can be influenced by the reaction conditions and the nature of the metal ion. acs.org

Electrophilic and Nucleophilic Substitution Processes

The this compound scaffold can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is heavily influenced by the electronic nature of the triazole ring and the substituents.

Electrophilic Substitution: The triazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, in the case of the 1,2,3-triazole isomer, electrophilic substitution at the carbon atoms is generally difficult due to the presence of three nitrogen atoms which deactivate the ring towards this type of reaction. frontiersin.org Instead, electrophilic attack is more likely to occur at the nitrogen atoms. frontiersin.org

Nucleophilic Substitution: The thiol group is a strong nucleophile, especially in its deprotonated form (thiolate). evitachem.com This allows it to readily participate in nucleophilic substitution reactions. A common reaction is the S-alkylation with alkyl halides to form S-alkyl derivatives. The chloromethyl group, for example, serves as an electrophilic center susceptible to nucleophilic substitution. vulcanchem.com These S-substituted derivatives are important intermediates for the synthesis of more complex molecules.

The following table summarizes some examples of substitution reactions involving triazole thiols:

| Reactant | Reagent | Product Type | Reaction Condition |

| 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | Alkyl halides | S-alkyl derivatives | Nucleophilic substitution |

| 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | Aryl halides | S-aryl derivatives | Nucleophilic substitution |

| 1-Benzyl-1H-1,2,3-triazole-4-thiol | Electrophiles | Products of electrophilic aromatic substitution on the benzyl group | Electrophilic substitution |

| 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole | Nucleophiles | Substituted products | Nucleophilic substitution |

Mechanistic Investigations of Cycloaddition and Derivatization Reactions

1,2,3-Triazoles are famously synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. thieme-connect.deyoutube.com This reaction, particularly the copper-catalyzed version (CuAAC or "click chemistry"), provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. thieme-connect.denih.govacs.org The mechanism of the copper-catalyzed reaction is proposed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. beilstein-journals.org Ruthenium-catalyzed versions can lead to the 1,5-disubstituted regioisomer. acs.org

The thiol group can be derivatized through various reactions. For instance, oxidation of the thiol group can lead to the formation of disulfides. The thiol can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. These derivatization reactions are crucial for modifying the properties of the parent molecule and for introducing new functionalities.

Investigations into the mechanisms of these reactions often employ computational methods to study the reaction pathways and transition states. For example, theoretical studies have been used to investigate the thione-thiol tautomerism and proton transfer reactions in related triazole systems. researchgate.net

Dimerization Equilibria and Related Supramolecular Interactions

This compound and its derivatives can participate in various supramolecular interactions, including hydrogen bonding and dimerization. The presence of both hydrogen bond donors (N-H and S-H) and acceptors (nitrogen atoms of the triazole ring and the sulfur atom) allows for the formation of intricate hydrogen-bonded networks in the solid state.

Dimerization can occur through the formation of intermolecular hydrogen bonds. For example, in the crystal structure of related 1,2,4-triazole derivatives, molecules can form dimers through N-H···N or N-H···S hydrogen bonds. nih.gov The formation of these supramolecular assemblies can significantly influence the physical properties of the compound, such as its melting point and solubility.

Furthermore, the triazole ring can engage in other non-covalent interactions, such as π-π stacking and anion-π interactions. rsc.orgresearchgate.net The nitrogen-rich triazole ring possesses a polarized carbon atom that can interact with anions through hydrogen and halogen bonding. rsc.orgresearchgate.net These supramolecular interactions are not only fundamental to the solid-state structure but also play a crucial role in molecular recognition and the design of functional materials. For instance, the ability of triazoles to form coordination complexes with metal ions is a direct consequence of these interactions. acs.org In some cases, dimerization can be disrupted by the introduction of specific substituents, which has been explored as a strategy in drug design. nih.gov

Coordination Chemistry of 1h 1,2,3 Triazole 4 Thiol and Its Analogues

Ligand Properties and Coordination Versatility of 1H-1,2,3-Triazole-4-thiol

This compound is a versatile ligand in coordination chemistry, owing to the presence of multiple potential donor sites. The triazole ring itself contains three nitrogen atoms, and the thiol group provides a soft sulfur donor. This arrangement allows for a variety of coordination modes, which can be influenced by factors such as the metal ion, the presence of other ligands, and the reaction conditions. The ligand can exist in tautomeric forms, the thione and thiol forms, which further expands its coordination possibilities. The aromaticity of the 1,2,3-triazole ring also plays a role in its electronic properties and ability to bridge metal centers. mdpi.com

N-Coordination Modes (Neutral, Anionic, Cationic Nitrogen Donors)

The nitrogen atoms of the 1,2,3-triazole ring are key players in its coordination behavior, offering neutral, anionic, and even cationic (via mesoionic carbenes) donor capabilities.

In its neutral form, the ligand can coordinate to a metal center through one of the nitrogen atoms of the triazole ring. The specific nitrogen atom involved in coordination (N1, N2, or N3) can vary. For instance, in some complexes, the ligand exhibits tridentate coordination involving the N2 and N3 atoms of the triazole ring along with another donor group. bohrium.comresearchgate.net

Deprotonation of the N-H proton of the triazole ring leads to an anionic ligand, which can act as a bridging ligand between two metal centers. This deprotonation enhances the electron-donating ability of the nitrogen atoms. The resulting triazolate can bridge metal ions, a common feature in the construction of coordination polymers. wikipedia.org

Furthermore, the 1,2,3-triazole ring is a precursor to 1,2,3-triazolylidene mesoionic carbenes (MICs). These MICs are strong σ-donors and have gained significant attention as ligands in organometallic chemistry and catalysis. researchgate.netrsc.orgnih.gov The formation of a metal-carbon bond in these complexes represents a cationic coordination mode of the triazole-derived ligand.

S-Coordination Modes (Thiolate Binding)

The exocyclic sulfur atom of this compound is a soft donor and readily coordinates to a variety of metal ions, particularly those of the later transition series. Coordination typically occurs after deprotonation of the thiol group to form a thiolate. This thiolate can act as a monodentate ligand, binding to a single metal center.

However, it more commonly functions as a bridging ligand, connecting two or more metal centers. This bridging can occur in a simple μ2-fashion or in more complex arrangements. The combination of the soft sulfur donor and the harder nitrogen donors of the triazole ring makes this compound a versatile ambidentate ligand. In a study of 1H-1,2,3-triazole-4,5-dithiolates, coordination of Ni(II), Pd(II), Pt(II), and Co(III) was achieved through the dithiolate unit. mdpi.com

Carbanionic and Mesoionic Carbene Donors

The 1,2,3-triazole scaffold is a precursor to a class of N-heterocyclic carbenes known as mesoionic carbenes (MICs) or "abnormal" N-heterocyclic carbenes. These carbenes are derived from the deprotonation of 1,2,3-triazolium salts. researchgate.net While it is not possible to draw a neutral, uncharged resonance structure for these carbenes, they are potent two-electron donors. nih.gov

The formation of a metal complex with a 1,2,3-triazolylidene involves the coordination of the carbene carbon to the metal center, forming a strong σ-bond. This type of coordination has been shown to create complexes with unique electronic and steric properties. nih.gov The modular synthesis of 1,2,3-triazoles via "click" chemistry allows for the facile introduction of various substituents, enabling the fine-tuning of the properties of the resulting mesoionic carbene ligands. researchgate.net The nature of the first metal coordination can electronically influence the 1,2,3-triazolium moiety, leading to selective activation of the C4 or C5 positions for subsequent metalation. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared and UV-vis spectroscopy, and elemental analysis.

Complexes with Transition Metals (e.g., Ni(II), Pd(II), Pt(II), Co(III), Cd(II))

A range of transition metal complexes with ligands derived from this compound have been synthesized and structurally characterized.

| Metal Ion | Coordination Geometry | Key Structural Features | Reference(s) |

| Ni(II) | Octahedral, Square Planar | Can form both mononuclear and polynuclear complexes. The geometry is influenced by the other ligands present. | mdpi.comnih.govresearchgate.net |

| Pd(II) | Square Planar | Often forms complexes with a 1:2 metal-to-ligand ratio. | mdpi.com |

| Pt(II) | Square Planar | Similar to Pd(II) complexes, with the ligand coordinating through the sulfur and one of the nitrogen atoms. | mdpi.com |

| Co(III) | Octahedral | Can be synthesized through the reaction of a Co(II) salt with the ligand in the presence of an oxidizing agent. | mdpi.com |

| Cd(II) | Tetrahedral, Octahedral | The coordination number and geometry are highly dependent on the counter-anion. | acs.orgfigshare.com |

A study on 1H-1,2,3-triazole-4,5-dithiols, which are analogues of this compound, reported the synthesis of Ni(II), Pd(II), Pt(II), and Co(III) complexes where coordination occurs through the dithiolate unit. mdpi.comresearchgate.net For instance, complexes of the type [(dppe)M(tazdt)] (where M = Ni, Pd, Pt and tazdt is the dithiolate ligand) were prepared and characterized. mdpi.com

Role of Anions in Inducing Coordination Modes

In a study of cadmium(II) complexes with 1H-1,2,4-triazole-3-thiol, a close analogue, the coordination versatility of the ligand was shown to be induced by the presence of different inorganic and organic anions. acs.orgfigshare.com This resulted in a variety of structures, from one-dimensional chains to three-dimensional networks, with the triazole ligand adopting six different bridging modes. acs.orgfigshare.com For example, in the presence of chloride anions, a one-dimensional chain was formed, while sulfate (B86663) anions led to a three-dimensional framework. acs.orgfigshare.com This highlights the crucial role of anions in directing the structure of these coordination compounds. The anions can influence the protonation state of the ligand and its subsequent coordination behavior. acs.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers utilizing Triazole-Thiol Ligands

There is no specific data in the reviewed literature on the successful synthesis and characterization of Metal-Organic Frameworks (MOFs) or coordination polymers using this compound as the primary organic linker. The exploration of its potential to form stable, porous frameworks with metal ions has not been documented in available research. The unique positioning of the nitrogen and sulfur donor atoms in this particular isomer could theoretically lead to novel network topologies, but experimental evidence is currently lacking.

Bimetallic Complexes

Similarly, the synthesis and structural elucidation of bimetallic complexes incorporating the this compound ligand are not described in the accessible scientific literature. The potential for this ligand to bridge two different metal centers, creating heterometallic systems with potentially interesting magnetic or catalytic properties, remains an unexplored area of research.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 1H-1,2,3-Triazole-4-thiol by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the molecule. The proton attached to the triazole ring (C5-H) would likely appear as a singlet. Based on data from related triazole structures, this signal can be anticipated in the downfield region of the spectrum. For instance, in a derivative of a 1,2,3-triazole, the triazole proton was observed as a singlet at approximately 7.79 ppm. oup.com The protons of the N-H and S-H groups are also characteristic. The N-H proton signal is typically broad and its chemical shift is concentration and solvent dependent, often appearing in the range of 13-14 ppm for related triazole-thione compounds. oup.com The S-H proton of a thiol tautomer is expected to be found at a much higher field, generally between 1.1 and 1.4 ppm, though this signal can sometimes be weak or exchangeable with deuterated solvents. oup.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Two distinct signals are expected for the two carbon atoms of the triazole ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. In the thione tautomer of related 1,2,4-triazole-3-thiones, the C=S carbon typically resonates at a significantly downfield position, around 169.00–169.10 ppm. oup.com The other carbon atom of the triazole ring would appear at a different chemical shift. The presence of either a C-S (thiol) or a C=S (thione) bond would significantly alter the chemical shift of C4, thus serving as a key indicator for the dominant tautomeric form in solution.

Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H (C5-H) | ~7.8 | Singlet | Based on substituted 1,2,3-triazole data. oup.com |

| ¹H (N-H) | 13.0 - 14.0 | Broad Singlet | For thione tautomer, based on 1,2,4-triazole-3-thione data. oup.com |

| ¹H (S-H) | 1.1 - 1.4 | Singlet | For thiol tautomer, based on 1,2,4-triazole-3-thiol data. oup.com |

| ¹³C (C4) | ~169 | - | For C=S in thione tautomer, based on 1,2,4-triazole-3-thione data. oup.com |

| ¹³C (C5) | - | - | Specific data not available, but expected to be distinct from C4. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and in distinguishing between its potential tautomers.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of the molecule. Key absorption bands are expected for the N-H, C=N, C=C, and C=S or S-H groups. The N-H stretching vibration typically appears as a broad band in the region of 3100–3460 cm⁻¹. tandfonline.com The C=N stretching vibrations within the triazole ring are expected in the 1560–1650 cm⁻¹ range. tandfonline.com A crucial aspect of the IR spectrum is its ability to differentiate between the thiol and thione forms. The thione form would exhibit a characteristic C=S stretching band, often found between 1250 and 1340 cm⁻¹. tandfonline.com Conversely, the thiol tautomer would show a weak but sharp S-H stretching band in the region of 2550–2650 cm⁻¹. tandfonline.com The presence or absence of these key bands can provide strong evidence for the predominant tautomer in the solid state or in a specific medium.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, in particular, often gives a strong Raman signal. The vibrational modes of the triazole ring will also be Raman active. For the parent 1,2,3-triazole, ring deformation bands have been identified in its Raman spectrum. researchgate.net Analysis of the Raman spectrum of this compound can help confirm the assignments made from the IR spectrum and provide further structural insights.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Signal | Tautomer |

| N-H stretch | 3100 - 3460 | Weak | Thione |

| S-H stretch | 2550 - 2650 | Moderate | Thiol |

| C=N stretch | 1560 - 1650 | Moderate | Both |

| C=S stretch | 1250 - 1340 | Strong | Thione |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 1,2,3-triazole ring is an aromatic system, and as such, it exhibits characteristic π → π* electronic transitions.

For the parent 1H-1,2,3-triazole in the gas phase, the UV absorption spectrum is dominated by a π → π* transition with a maximum absorption at approximately 206 nm. rsc.orgresearchgate.net The introduction of a thiol group at the 4-position is expected to influence the electronic structure and shift the absorption maxima. The sulfur atom, with its lone pairs of electrons, can participate in n → π* transitions and also affect the energy of the π → π* transitions. The exact position of the absorption bands will be dependent on the solvent used, due to solvatochromic effects. Theoretical calculations on related triazole-thiol derivatives have been used to predict electronic transition absorption wavelengths, which are then compared with experimental data. tandfonline.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, confirming the molecular mass of the compound.

The fragmentation of 1,2,3-triazoles is well-documented and often involves the cleavage of the triazole ring. rsc.org A characteristic fragmentation pathway for many 1,2,3-triazole derivatives is the loss of a molecule of nitrogen (N₂), resulting in a prominent [M - 28]⁺ peak. rsc.org Other possible fragmentations could involve the loss of HCN or cleavage related to the thiol group. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent ion and its fragments, further confirming the molecular formula. For the parent 1H-1,2,3-triazole, the protonated molecule [M+H]⁺ is observed at m/z 70.0405. massbank.eu

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique can unambiguously establish bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are employed to study the redox properties of this compound and its behavior at electrode interfaces.

Cyclic Voltammetry (CV): Cyclic voltammetry can be used to investigate the oxidation and reduction potentials of the compound. For example, the electrochemical polymerization of related amino-triazole-thiol derivatives has been studied using CV, where an anodic oxidation peak indicates the onset of polymerization. researchgate.net It is plausible that this compound could also undergo electrochemical reactions, and CV would be the primary tool to probe these processes. The thiol group itself can be electrochemically active.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of films formed on electrode surfaces. If this compound is used to modify an electrode, EIS can provide information about the capacitance and resistance of the modified surface. Studies on related 1,2,4-triazole-3-thiol protected silver nanoparticles have utilized EIS to characterize the electrochemical behavior of the system. researchgate.net

Computational and Theoretical Studies on 1h 1,2,3 Triazole 4 Thiol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone in the computational analysis of 1H-1,2,3-Triazole-4-thiol and its derivatives. These calculations, often utilizing basis sets such as 6-311G(d,p), are employed to determine the most stable geometric configuration of the molecule. researchgate.net Theoretical calculations have been used to determine bond lengths, bond angles, and dihedral angles for triazole derivatives. core.ac.uk

For instance, in a study of 4-phenyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol, the theoretical bond length of N4-C1 was determined. core.ac.uk The molecular geometry of 1H-1,2,4-triazole derivatives has been optimized using DFT methods to find the most stable conformation. researchgate.netresearchgate.net These computational approaches allow for a detailed understanding of the three-dimensional structure of the molecule, which is crucial for predicting its reactivity and interactions.

Furthermore, DFT is utilized to investigate the electronic structure of the molecule. This includes the calculation of Mulliken charges on individual atoms, which provides insight into the distribution of electron density across the molecule. researchgate.net This information is vital for understanding the molecule's polarity and its susceptibility to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a critical tool for understanding the chemical reactivity and electronic properties of this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE) is a key parameter derived from FMO analysis. A smaller energy gap suggests higher reactivity and is often associated with enhanced nonlinear optical (NLO) properties. nih.gov For example, in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the compound with the lowest band gap value (4.618 eV) was identified as having potential for NLO applications. researchgate.netnih.gov FMO analysis has been performed on various triazole derivatives to investigate their electronic structure and exciton (B1674681) dynamics. nih.gov

Table 1: Frontier Molecular Orbital Energies for a 1,2,4-Triazole (B32235) Derivative

| Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 4.618 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is employed to gain deeper insights into the intramolecular interactions and charge distribution within this compound. This method investigates the interactions between filled (donor) and vacant (acceptor) orbitals, providing information on hyperconjugative interactions and charge transfer within the molecule. sci-hub.se

NBO analysis can reveal the nature of chemical bonds and the delocalization of electron density. For mdpi.compnrjournal.comchemicalbook.com-triazolo [3,4-b] mdpi.comchemicalbook.comijsr.net thiadiazole, NBO analysis provided insights into the transfer of charge between bonding and antibonding electrons. sci-hub.se This type of analysis is crucial for understanding the stability of the molecule and the contributions of different resonance structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites of this compound. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions represent positive electrostatic potential and are indicative of electrophilic reactivity (electron-poor areas). nih.govresearchgate.netresearchgate.net MEP maps have been used to study the reactivity of triazole derivatives towards electrophilic and nucleophilic reagents and to understand their drug-receptor interactions. nih.gov For instance, the MEP map of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol has been generated to understand its reactive sites. researchgate.net

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand, such as this compound, to a protein target. This method is instrumental in drug discovery and design, as it helps to elucidate the potential biological activity of a compound.

Docking studies involving 1,2,4-triazole derivatives have been conducted to investigate their interactions with various enzymes and receptors. pnrjournal.comijper.orgekb.egpensoft.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. researchgate.net For example, molecular docking calculations were performed on 1,2,4-triazole derivatives to assess their biological activities against cancer proteins. researchgate.net The binding affinity, often expressed as a docking score, provides a measure of the strength of the ligand-protein interaction. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly DFT, are used to predict and interpret the spectroscopic parameters of this compound. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure.

Theoretical vibrational frequencies calculated using DFT can be correlated with experimental FT-IR spectra to assign specific vibrational modes. core.ac.uk Similarly, Gauge-Including Atomic Orbital (GIAO) methods are used to calculate theoretical 1H and 13C NMR chemical shifts, which aid in the interpretation of experimental NMR spectra. core.ac.uk For instance, the diagnostic triazole-NH singlet in the 1H NMR spectrum and the C=S group signal in the 13C NMR spectrum have been used to confirm the thione form of synthesized triazoles. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound and its derivatives are an area of active research due to their potential applications in optoelectronics. Computational studies are employed to predict and understand the NLO response of these molecules.

DFT calculations are used to determine the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are key parameters that characterize the NLO properties of a molecule. researchgate.netnih.gov A study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated that one compound exhibited significant linear polarizability (4.195 × 10⁻²³ esu) and first and second hyperpolarizabilities (6.317 × 10⁻³⁰ esu and 4.314 × 10⁻³⁵ esu, respectively), indicating its potential for NLO applications. researchgate.netnih.gov The Z-scan technique has been used experimentally to investigate the third-order NLO properties of 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione, revealing a nonlinear absorption coefficient (β) of 2.99 cm/GW and a nonlinear refractive index (n₂) of -2.53 × 10⁻¹¹ esu. researchgate.net

Quantum Chemical Computations for Stability and Reactivity of this compound

Quantum chemical computations serve as a powerful tool for elucidating the molecular structure, stability, and reactivity of heterocyclic compounds like this compound. While comprehensive computational studies specifically on the unsubstituted this compound are limited in publicly available literature, extensive research on its isomers and substituted derivatives provides significant insights into its probable electronic properties and behavior. These studies predominantly employ Density Functional Theory (DFT) to investigate the thione-thiol tautomerism and to determine key reactivity descriptors.

A central aspect of the computational analysis of triazole-thiols is the investigation of the tautomeric equilibrium between the thiol and thione forms. For the closely related 1,2,4-triazole-3-thione derivatives, theoretical calculations have consistently shown the thione tautomer to be energetically more stable than the thiol form. For instance, in studies of new Schiff bases incorporating an indolyl-triazole-3-thione hybrid, the thione tautomer was found to be more stable by a significant margin of 13.7464 to 13.9545 kcal/mol. This pronounced stability of the thione form is a common finding across various computational studies on different substituted triazole-thiones.

The stability and reactivity of these compounds can be further understood by examining their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

In a computational study on novel conjugates of substituted 1,2,3-triazoles linked to 1,2,4-triazoles, the electronic properties were investigated using DFT calculations. The findings from this study on representative molecules can be used to infer the electronic characteristics of the this compound core.

Table 1: Calculated Electronic Properties of Representative Triazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 17 | -5.79 | -1.15 | 4.64 |

| 22 | -6.21 | -1.74 | 4.47 |

| 25 | -6.17 | -1.93 | 4.24 |

This data is based on computational studies of complex derivatives containing the 1,2,3-triazole moiety and is intended to provide an approximation of the electronic properties of the parent this compound.

From these frontier orbital energies, global reactivity descriptors can be calculated to provide a more quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), global hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Global Hardness (η) : Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

Table 2: Calculated Global Reactivity Descriptors for Representative Triazole Derivatives

| Compound | Electronegativity (χ) (eV) | Global Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| 17 | 3.47 | 2.32 | 2.60 |

| 22 | 3.98 | 2.24 | 3.54 |

| 25 | 4.05 | 2.12 | 3.87 |

This data is derived from the HOMO and LUMO energies of complex derivatives and serves as an estimation for the reactivity of this compound.

The molecular electrostatic potential (MEP) is another valuable tool derived from quantum chemical computations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of substituted triazoles, the MEP analysis typically reveals negative potential (red and yellow regions) around the nitrogen atoms of the triazole ring and the sulfur atom of the thione group, highlighting these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the N-H and C-H bonds usually exhibit positive potential (blue regions), indicating them as potential sites for nucleophilic attack. This information is crucial for predicting the intermolecular interactions and the reactive behavior of the molecule in chemical reactions.

Advanced Research Applications of 1h 1,2,3 Triazole 4 Thiol and Its Derivatives

Medicinal Chemistry and Biological Activity of Triazole-Thiol Derivatives

Derivatives of 1,2,3-triazole-4-thiol are synthetically versatile, allowing for the introduction of diverse functional groups that can modulate their physicochemical properties and biological targets. This has led to the development of a multitude of compounds with significant activities, ranging from antimicrobial to anticancer and enzyme inhibition.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The triazole-thiol nucleus is a key component in the development of new antimicrobial agents, designed to combat the growing challenge of drug resistance.

Antibacterial and Antifungal Activity: Derivatives of 1,2,4-triazole-3-thiol have shown significant antibacterial and antifungal properties. nih.govmdpi.com For instance, a series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated potent activity against the bacterium Staphylococcus aureus and the fungus Microsporum gypseum. nih.gov Several of these compounds exhibited efficacy superior to standard drugs like streptomycin (B1217042) and ketoconazole. nih.gov The nature of substituents on the triazole ring has been shown to significantly influence the level of antimicrobial activity. mdpi.com Similarly, novel indole (B1671886) derivatives of 4-amino-4H-1,2,4-triazole-3-thiol have also been synthesized and shown to possess in vitro antibacterial activity against pathogenic strains such as E. coli and B. subtilis. mdpi.com

Table 1: Antibacterial and Antifungal Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound Type | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Schiff Bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | Superior or comparable to Streptomycin | nih.gov |

| Schiff Bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Minimum Inhibitory Concentration (MIC) | Superior or comparable to Ketoconazole | nih.gov |

| Indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol | Escherichia coli | In vitro antibacterial assay | Active | mdpi.com |

| Indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | In vitro antibacterial assay | Active | mdpi.com |

Antiviral Activity: The 1,2,3-triazole scaffold is recognized for its potential in antiviral drug discovery. While specific studies on 1H-1,2,3-triazole-4-thiol are part of broader research into triazole derivatives, compounds incorporating this ring system are investigated for their ability to interfere with viral replication and entry processes.

Anticancer and Cytotoxicity Investigations

The development of novel anticancer agents is a primary focus of medicinal chemistry, and triazole-thiol derivatives have emerged as a promising class of compounds. researchgate.netresearchgate.net The thione/thiol group in conjunction with the triazole ring provides multiple binding sites that can interact with diverse biological targets within cancer cells. researchgate.net

Research has demonstrated that hydrazone derivatives of 1,2,4-triazole-3-thiol possess moderate cytotoxicity against various cancer cell lines, with some compounds showing EC₅₀ values in the low micromolar range (2–17 µM) against melanoma, triple-negative breast cancer, and pancreatic cancer cells. nih.gov Furthermore, new 1,2,3-triazole-amino acid conjugates have shown significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at concentrations below 10 µM. mdpi.com Studies on other derivatives have identified compounds with selective cytotoxic activities against prostate cancer cells (PC3) while showing limited effects on normal prostate cells. nih.gov

Table 2: Cytotoxicity of Selected Triazole-Thiol Derivatives Against Cancer Cell Lines

| Compound Type | Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Hydrazone derivatives of 1,2,4-triazole-3-thiol | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (PANC-1) | EC₅₀ | 2–17 µM | nih.gov |

| 1,2,3-Triazole-amino acid conjugates | Breast (MCF7), Liver (HepG2) | % Antiproliferative Activity | >30% at <10 µM | mdpi.com |